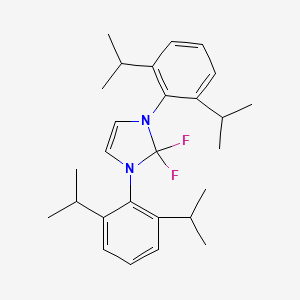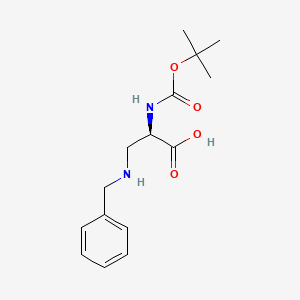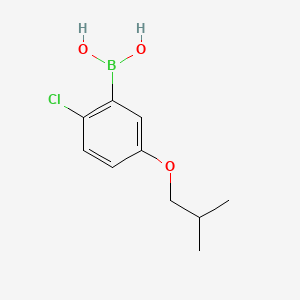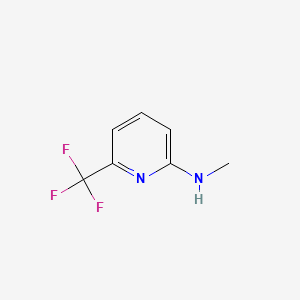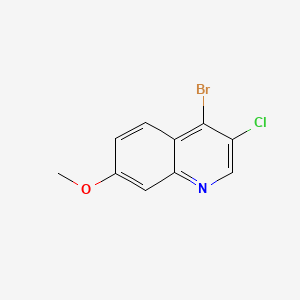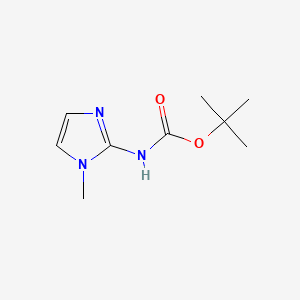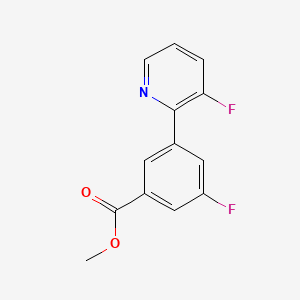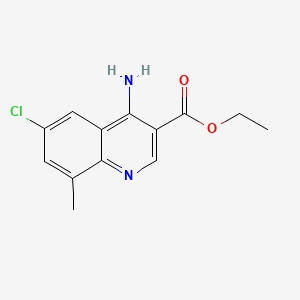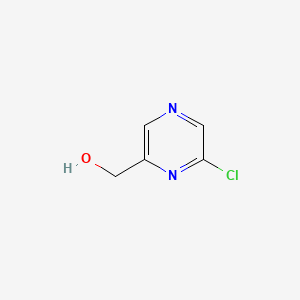
(6-Chloro-pyrazin-2-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloropyrazin-2-yl)methanol: is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a chlorine atom at the 6-position and a hydroxymethyl group at the 2-position of the pyrazine ring
Applications De Recherche Scientifique
Chemistry: (6-Chloropyrazin-2-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, (6-Chloropyrazin-2-yl)methanol is studied for its potential antimicrobial and antitubercular activities. It has been shown to exhibit significant activity against certain bacterial strains, making it a candidate for the development of new antibiotics .
Medicine: The compound is also explored for its cytotoxic properties, which could be harnessed in the development of anticancer agents. Its ability to interact with specific molecular targets in cancer cells makes it a promising lead compound for further drug development .
Industry: In the industrial sector, (6-Chloropyrazin-2-yl)methanol is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical synthesis allows for the creation of various derivatives with potential commercial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloropyrazine with formaldehyde in the presence of a reducing agent to yield (6-Chloropyrazin-2-yl)methanol . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of (6-Chloropyrazin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, reduction, and purification to achieve the desired compound with high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (6-Chloropyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-chloropyrazine-2-carboxylic acid.
Reduction: Formation of pyrazin-2-ylmethanol.
Substitution: Formation of 6-amino- or 6-thiopyrazin-2-ylmethanol derivatives.
Mécanisme D'action
The mechanism of action of (6-Chloropyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit essential enzymes or disrupt cell membrane integrity, leading to bacterial cell death . In anticancer research, it may interfere with cell cycle progression and induce apoptosis in cancer cells by targeting key regulatory proteins .
Comparaison Avec Des Composés Similaires
- 2-Amino-6-chloropyrazine
- 6-Chloropyrazine-2-carboxylic acid
- 6-Chloropyrazine-2-thiol
Comparison: (6-Chloropyrazin-2-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 2-amino-6-chloropyrazine lacks the hydroxymethyl group, which may result in different reactivity and biological properties .
Propriétés
IUPAC Name |
(6-chloropyrazin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-2-7-1-4(3-9)8-5/h1-2,9H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBGOKJSSNIORL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720302 |
Source


|
| Record name | (6-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240602-95-2 |
Source


|
| Record name | (6-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
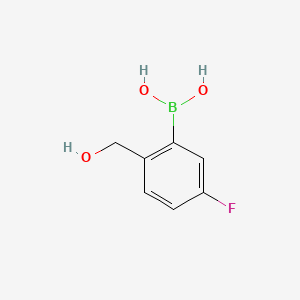
![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)
![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)
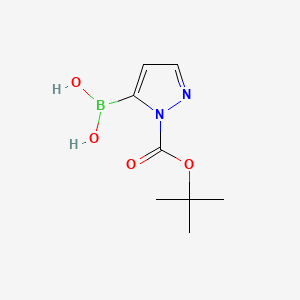
![8-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B572311.png)
![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)
